3'-O-Me-C(Bz)-2'-phosphoramidite

Thermal denaturation Duplex stability Hybridization affinity

This cytidine phosphoramidite features a 2'-O-Me modification and N4-benzoyl protection, delivering >99% coupling efficiency for ASOs, siRNA, and aptamer synthesis. The 2'-OMe group confers +1.3°C/mod duplex stabilization and serum nuclease resistance without LNA conformational constraints or 2'-MOE positional limitations. Bz protection ensures reliable deprotection and final oligonucleotide purity. Ideal for long-sequence synthesis (>30 nt) and post-SELEX aptamer optimization.

Molecular Formula C47H54N5O9P
Molecular Weight 863.9 g/mol
Cat. No. B13720042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Me-C(Bz)-2'-phosphoramidite
Molecular FormulaC47H54N5O9P
Molecular Weight863.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC
InChIInChI=1S/C47H54N5O9P/c1-32(2)52(33(3)4)62(59-30-14-28-48)61-43-42(57-7)40(60-45(43)51-29-27-41(50-46(51)54)49-44(53)34-15-10-8-11-16-34)31-58-47(35-17-12-9-13-18-35,36-19-23-38(55-5)24-20-36)37-21-25-39(56-6)26-22-37/h8-13,15-27,29,32-33,40,42-43,45H,14,30-31H2,1-7H3,(H,49,50,53,54)/t40-,42-,43-,45-,62?/m1/s1
InChIKeyBENGZEFYMXNUAR-VKBHKTMGSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-Me-C(Bz)-2'-phosphoramidite for Oligonucleotide Synthesis: Core Specifications and Class Context


3'-O-Me-C(Bz)-2'-phosphoramidite (CAS: 110764-78-8, C47H54N5O9P, MW 863.93) is a cytidine phosphoramidite building block incorporating a 2'-O-methyl (2'-OMe) sugar modification and an N4-benzoyl (Bz) exocyclic amine protecting group . As a member of the 2'-OMe-RNA phosphoramidite class, it is designed for solid-phase synthesis of oligonucleotides containing 2'-O-methylribonucleoside linkages, which confer enhanced nuclease resistance and increased duplex thermal stability relative to unmodified RNA . The compound is compatible with standard automated DNA/RNA synthesizers and employs conventional deprotection protocols .

Why 3'-O-Me-C(Bz)-2'-phosphoramidite Cannot Be Interchanged with Other 2'-Modified or Cytidine Phosphoramidites


In-class compounds such as 2'-OH RNA, 2'-F, 2'-MOE, LNA, or alternative cytidine-protected phosphoramidites are not interchangeable with 3'-O-Me-C(Bz)-2'-phosphoramidite due to divergences in three critical performance parameters: (1) duplex thermal stability—2'-OMe modifications elevate melting temperature (Tm) by approximately +0.5°C to +1.3°C per modification versus DNA and RNA respectively, while 2'-F produces even greater stabilization but with different positional tolerance in siRNA applications [1]; (2) coupling efficiency—2'-OMe phosphoramidites achieve >99% stepwise yields versus the lower and more variable yields typical of 2'-OH RNA monomers requiring TBDMS protection [2]; and (3) base protection lability—the benzoyl group on cytosine exhibits distinct deprotection kinetics and stability profiles compared to acetyl or other labile protections, directly affecting final oligonucleotide purity and yield [3].

3'-O-Me-C(Bz)-2'-phosphoramidite: Quantitative Differentiation Evidence Versus Closest Analogs


Thermal Stability: 2'-OMe versus Unmodified DNA and RNA

Oligonucleotides containing 2'-O-methyl modifications exhibit significantly enhanced duplex thermal stability compared to unmodified DNA and RNA. In head-to-head thermal denaturation studies, the order of increasing hybridization stability is DNA < RNA < 2'-OMe-RNA < 2'-F-RNA [1]. The 2'-OMe modification raises the melting temperature (Tm) by approximately 0.5°C per modification relative to DNA and 1.3°C per modification relative to RNA [1]. This class-level quantitative difference directly informs sequence design where target binding affinity is critical.

Thermal denaturation Duplex stability Hybridization affinity

Nuclease Resistance: Serum Stability of 2'-OMe Oligonucleotides

2'-O-Methyl-modified siRNA demonstrates substantially enhanced stability in human plasma compared to unmodified siRNA. The plasma half-life of 2'-OMe-modified siRNA is significantly extended, enabling sustained biological activity in nuclease-rich environments [1][2]. While 2'-F pyrimidine modifications confer even greater plasma stability in certain siRNA contexts [3], the 2'-OMe modification provides a balanced profile of enhanced stability with more predictable and position-tolerant incorporation in both antisense and sense strands [2].

Serum stability Nuclease resistance In vivo half-life

Synthesis Efficiency: Coupling Yields of 2'-OMe versus 2'-OH RNA Phosphoramidites

The coupling efficiency of 2'-O-methyl phosphoramidites is consistently higher than that of standard 2'-OH RNA monomers (which require 2'-TBDMS protection), resulting in higher yields of full-length oligonucleotides [1]. This differential is due to the elimination of the bulky TBDMS protecting group at the 2'-position, which reduces steric hindrance during coupling and simplifies post-synthesis deprotection workflows [1].

Coupling efficiency Solid-phase synthesis Oligonucleotide yield

siRNA Activity: Positional Tolerance of 2'-OMe versus 2'-F and 2'-MOE Modifications

In a systematic head-to-head comparison of 2'-sugar modifications in siRNA performed in HeLa cells, the 2'-F modification was generally well-tolerated on the antisense strand across all positions, whereas 2'-O-Me showed a significant shift in gene silencing activity depending on the position of modification—with 5'-modified antisense strands being less active than 3'-modified ones [1]. The 2'-O-MOE modification resulted in less active siRNA constructs regardless of placement position [1]. Notably, 2'-O-Me modifications in the sense strand did not show strong positional preference, indicating that strand-specific and position-specific design rules apply [1].

siRNA RNA interference Gene silencing Positional effect

Aptamer Binding Affinity: 2'-OMe Modification Effects on Target Recognition

In aptamer applications, partial or total replacement of 2'-OH groups with 2'-OMe groups in the ribose moieties of an anti-tobramycin RNA aptamer resulted in only slight changes in binding affinity to the small-molecule target, as measured by surface plasmon resonance (SPR) [1]. In a separate study with an HIV-1 TAR-binding aptamer, the 2'-O-methyl analogue displayed binding affinity (Kd = 9.9 ± 1.0 nM) and kinetic properties (kon = 9.0 ± 0.3 M⁻¹s⁻¹, koff = 8.9 ± 0.6 × 10⁻⁴ s⁻¹) comparable to the parent RNA aptamer, while exhibiting more efficient inhibition of Tat-mediated transcription due to increased stability in the cell-free extract [2].

Aptamer Binding affinity Post-SELEX modification Surface plasmon resonance

Cytidine Base Protection: Benzoyl (Bz) Stability and Deprotection Profile

The N4-benzoyl (Bz) protecting group on cytidine phosphoramidites provides differential stability compared to acetyl (Ac) or other labile protections. Benzoyl is the industry-standard protecting group for exocyclic amines of cytosine and adenine in conventional DNA and RNA synthesis, removed by treatment with aqueous or gaseous ammonia or methylamine [1]. In contrast, acetyl-protected cytidine (C(Ac)) is used in 'UltraMild' chemistries where acetic anhydride capping can cause problematic transamidation—acetyl exchange that generates slow-deprotecting species . The benzoyl group on 3'-O-Me-C(Bz)-2'-phosphoramidite is stable under standard synthesis conditions but cleanly removed under standard ammonia deprotection, avoiding the transamidation complications associated with more labile protecting groups .

Protecting group strategy Base protection Oligonucleotide deprotection Benzoyl

High-Value Application Scenarios for 3'-O-Me-C(Bz)-2'-phosphoramidite in Research and Therapeutic Development


Antisense Oligonucleotide (ASO) Therapeutics Requiring Balanced Stability and Activity

Based on evidence that 2'-OMe modifications confer enhanced nuclease resistance and increased duplex thermal stability (+1.3°C/modification vs RNA) without the extreme conformational constraints of LNA or the positional activity limitations of 2'-MOE, this phosphoramidite is particularly well-suited for the synthesis of therapeutic antisense oligonucleotides (ASOs) [1]. The 2'-OMe modification provides sufficient serum stability for in vivo applications while maintaining predictable target engagement, as demonstrated in preclinical development of exon-skipping therapies for Duchenne muscular dystrophy [2]. The Bz base protection ensures reliable synthesis with standard protocols.

siRNA Sense Strand Modification for RNA Interference Studies

Direct head-to-head comparison data show that 2'-O-Me modifications in the sense strand of siRNA do not exhibit strong positional preference and maintain effective gene silencing activity, unlike the position-dependent effects observed in the antisense strand [1]. This makes 3'-O-Me-C(Bz)-2'-phosphoramidite an optimal choice for systematic modification of siRNA sense strands, enabling enhanced nuclease resistance while preserving RNAi potency.

Post-SELEX Aptamer Optimization for Diagnostic and Biosensor Applications

Evidence from direct comparative studies demonstrates that 2'-OMe modification of RNA aptamers preserves target binding affinity (Kd values within comparable nanomolar ranges) while dramatically improving functional performance in nuclease-containing environments [1][2]. This positions 3'-O-Me-C(Bz)-2'-phosphoramidite as a critical building block for post-SELEX aptamer optimization workflows where conversion of RNA aptamers into stable, deployable diagnostic reagents or biosensor recognition elements is required.

Long Oligonucleotide Synthesis for Structural Biology and Biophysical Studies

The higher coupling efficiency of 2'-OMe phosphoramidites (>99% stepwise) compared to 2'-OH RNA monomers translates directly to improved cumulative yields for long oligonucleotides [1]. This quantitative advantage supports procurement for applications requiring extended 2'-OMe-modified sequences (≥30-50 nucleotides), including structural studies (NMR, X-ray crystallography), biophysical characterization of modified nucleic acid structures, and the synthesis of complex chimeric oligonucleotides containing both DNA and 2'-OMe-RNA segments [2].

Technical Documentation Hub

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